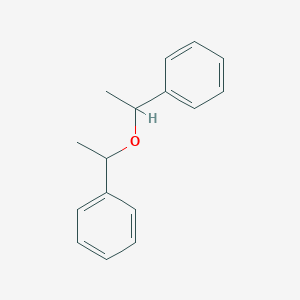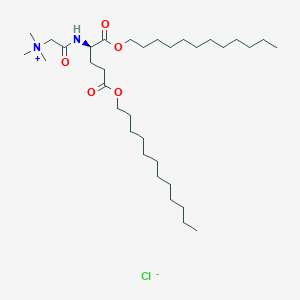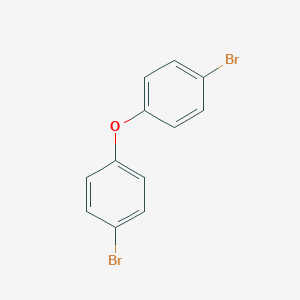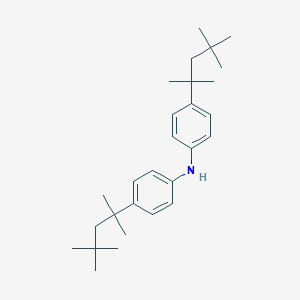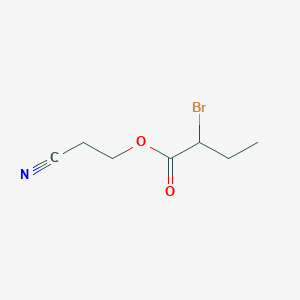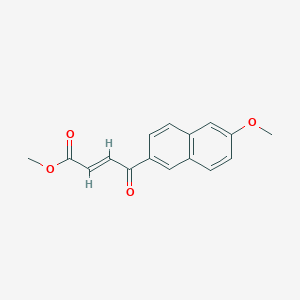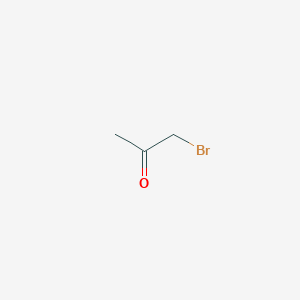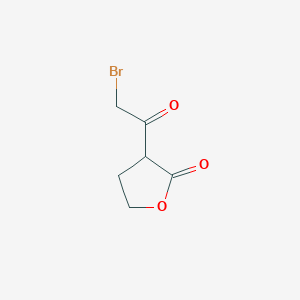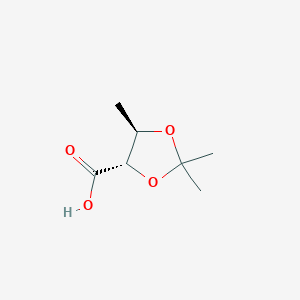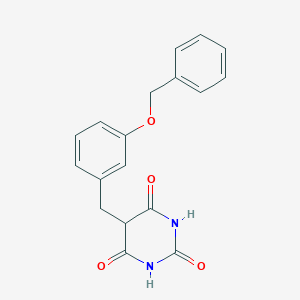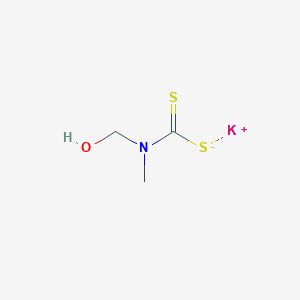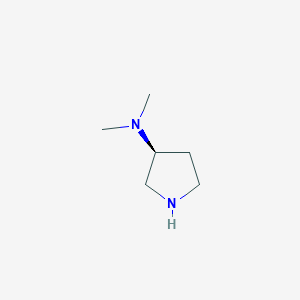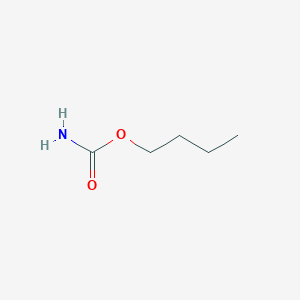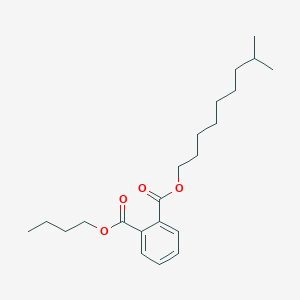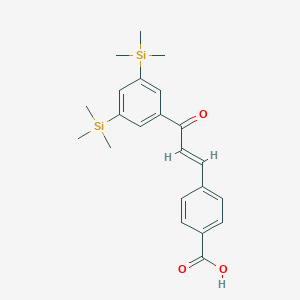
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid, also known as TMS-PPA, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications due to its unique chemical properties and mechanism of action.
Mechanism Of Action
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory molecules. 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical And Physiological Effects
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to have a variety of biochemical and physiological effects in the body. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS) and protect cells from oxidative stress. In addition, 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields with high purity. 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has also been shown to have low toxicity in vitro and in vivo. However, one limitation of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid. One area of research is the development of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease. Furthermore, research can be conducted to investigate the potential use of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid in combination with other drugs to enhance its pharmacological effects.
Synthesis Methods
The synthesis of 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid involves the reaction of 3,5-bis(trimethylsilyl)benzaldehyde with malonic acid in the presence of a base catalyst. The resulting product is then subjected to a decarboxylation reaction to yield 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been extensively studied for its potential use as a drug candidate in the treatment of various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
properties
CAS RN |
125973-58-2 |
|---|---|
Product Name |
4-(3-(3,5-Bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid |
Molecular Formula |
C22H28O3Si2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
4-[(E)-3-[3,5-bis(trimethylsilyl)phenyl]-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C22H28O3Si2/c1-26(2,3)19-13-18(14-20(15-19)27(4,5)6)21(23)12-9-16-7-10-17(11-8-16)22(24)25/h7-15H,1-6H3,(H,24,25)/b12-9+ |
InChI Key |
HYBWXJWLXUZMJD-FMIVXFBMSA-N |
Isomeric SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)[Si](C)(C)C |
SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C |
synonyms |
4-(3-(3,5-bis(trimethylsilyl)phenyl)-3-oxo-1-propenyl)benzoic acid Ch 55S Ch55S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



